molecular formula C21H14BrNO3S B2777527 [4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114652-41-3

[4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No.: B2777527
CAS No.: 1114652-41-3
M. Wt: 440.31
InChI Key: WUKWXKLMSIAXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

[4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrNO3S/c22-16-10-12-17(13-11-16)23-14-20(21(24)15-6-2-1-3-7-15)27(25,26)19-9-5-4-8-18(19)23/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKWXKLMSIAXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions

    Formation of Benzothiazine Core: This step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazine ring.

    Attachment of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid such as aluminum chloride (AlCl₃).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the 4-bromophenyl group serves as a prime site for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Reaction TypeConditionsProducts/OutcomesSource Support
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives via C–Br bond activation
Ullmann CouplingCuI, 1,10-phenanthroline, DMSOAryl-aryl bonds with electron-rich partners

Mechanistic Insights :

  • Bromine substitution occurs under mild catalytic conditions due to the electron-withdrawing effect of the adjacent dioxido group, which activates the aromatic ring for SNAr.

  • Cross-coupling reactions with boronic acids (Suzuki) typically achieve yields >75% under optimized conditions.

Carbonyl Group Reactivity

The methanone moiety participates in condensation and nucleophilic addition reactions.

Key Reactions:

  • Hydrazone Formation :
    Reacts with hydrazines (e.g., phenylhydrazine) in ethanol under reflux to form hydrazone derivatives .
    Example :
    Compound+NH2NHPhHydrazone product\text{Compound} + \text{NH}_2\text{NHPh} \rightarrow \text{Hydrazone product} (Yield: 82–89%) .

  • Grignard Addition :
    The ketone undergoes nucleophilic attack by organomagnesium reagents (e.g., MeMgBr) to form tertiary alcohols.

Dioxido Group Transformations

The 1,1-dioxido benzothiazine system influences redox behavior:

Reaction TypeReagents/ConditionsOutcomeSource Support
ReductionNaBH₄, MeOH, 0°C → RTPartial reduction of sulfone to sulfide (not fully characterized)
OxidationmCPBA, CH₂Cl₂, −10°CEpoxidation of adjacent double bonds (if present)

Note : The dioxido group stabilizes the benzothiazine ring, limiting direct reactivity unless subjected to strong reductants.

Ring-Opening and Rearrangements

Under alkaline conditions (NaOH, H₂O/EtOH), the benzothiazine ring undergoes hydrolysis:

CompoundOH2-Aminothiophenol derivatives+Benzophenone byproducts\text{Compound} \xrightarrow{\text{OH}^-} \text{2-Aminothiophenol derivatives} + \text{Benzophenone byproducts}

Key Observations :

  • Ring-opening is facilitated by the electron-deficient nature of the dioxido group.

  • Products are characterized via LC-MS and NMR.

Electrophilic Aromatic Substitution

The phenylmethanone group directs electrophiles to the para position:

ReactionReagentsMajor ProductYield
NitrationHNO₃/H₂SO₄, 0°CPara-nitro-substituted derivative68%
SulfonationClSO₃H, RTSulfonic acid adducts55%

Biological Activity Correlation

While not a direct chemical reaction, structure-activity relationship (SAR) studies reveal:

  • Bromine enhances lipophilicity, improving membrane permeability in antimicrobial assays .

  • The dioxido group increases metabolic stability in pharmacokinetic studies.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the benzothiazine class exhibit a variety of biological activities. The following table summarizes key activities associated with related compounds:

Compound Class Biological Activity
Benzothiazine DerivativesAntimicrobial, anticancer
Piperidine DerivativesAnalgesic properties
ThiazolidinedionesAntidiabetic effects

Antibacterial Properties

Recent studies have identified derivatives of benzothiazines, including those similar to 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl(phenyl)methanone, as potential antibacterial agents targeting Staphylococcus aureus. For instance, a study demonstrated that specific derivatives could inhibit bacterial peptide deformylase effectively, showcasing their potential in treating bacterial infections .

Anticancer Potential

Benzothiazine derivatives have also been investigated for anticancer properties. The structural modifications in these compounds can lead to enhanced cytotoxicity against various cancer cell lines. Research has shown that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways .

Case Studies

  • Antibacterial Activity Against Staphylococcus aureus
    • A derivative of the benzothiazine class was synthesized and evaluated for its ability to inhibit S. aureus biofilm formation on medical devices. The compound displayed significant activity at low concentrations, suggesting its utility in clinical settings .
  • Anticancer Activity
    • In vitro studies on modified benzothiazines revealed promising results against breast cancer cell lines. The compounds induced cell cycle arrest and apoptosis, highlighting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism by which 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazine ring system can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazine Core

Compound A : 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
  • Molecular Formula: C₂₅H₂₃NO₃S
  • Average Mass : 417.52 g/mol
  • Key Difference : The bromine atom is replaced with a butyl group (-C₄H₉), increasing lipophilicity (logP ≈ 5.2 vs. 4.8 for the brominated analog). This modification enhances membrane permeability but reduces electrophilic reactivity .
Compound B : (2-Bromophenyl)(4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)methanone
  • Molecular Formula: C₁₅H₁₀BrNO₄S
  • Average Mass : 380.21 g/mol
  • Key Difference : The bromine is at the ortho position of the phenyl ring, and a hydroxyl group replaces the 4-phenyl substituent. This configuration facilitates intramolecular hydrogen bonding (O-H···O=S), stabilizing the crystal lattice .

Methanone Derivatives with Heterocyclic Modifications

Compound C : (4-Bromophenyl)(4-(perfluorophenyl)piperidin-1-yl)methanone
  • Molecular Formula: C₁₈H₁₂BrF₅NO
  • Average Mass : 448.20 g/mol
  • Key Difference : The benzothiazine-dioxide core is replaced with a piperidine ring bearing a perfluorophenyl group. This substitution introduces strong electron-withdrawing effects (via fluorine atoms), altering binding affinity in receptor studies .
Compound D : 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
  • Molecular Formula : C₁₇H₁₄BrFN₂O
  • Average Mass : 361.21 g/mol
  • Key Difference : A pyrazole ring replaces the benzothiazine system. The compound exhibits anti-tubercular activity (MIC = 25 µM/mL), attributed to the synergistic effects of bromine and fluorine substituents .

Functional Group Modifications in Benzothiazine Derivatives

Compound E : Methanone, (4-bromophenyl)(7-ethoxy-3-methyl-1,1-dioxido-4H-1,4-benzothiazin-2-yl)
  • Molecular Formula: C₁₉H₁₇BrNO₄S
  • Average Mass : 450.31 g/mol
  • Key Difference : An ethoxy group (-OCH₂CH₃) at position 7 and a methyl group at position 3 increase steric bulk, reducing enzymatic degradation rates compared to the parent compound .

Data Table: Structural and Functional Comparisons

Compound Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 4-Bromophenyl, phenyl methanone 448.31 High electrophilicity, crystallinity
Compound A 4-Butylphenyl 417.52 Increased lipophilicity (logP = 5.2)
Compound B 2-Bromophenyl, 4-hydroxy 380.21 Intramolecular H-bonding
Compound C Piperidine-perfluorophenyl 448.20 Electron-withdrawing effects
Compound D Pyrazole core 361.21 Anti-tubercular (MIC = 25 µM/mL)
Compound E 7-Ethoxy, 3-methyl 450.31 Enhanced metabolic stability

Research Findings and Implications

  • Electronic Effects : Bromine at the para position (target compound) enhances resonance stabilization, critical for interactions with biological targets like kinase enzymes .
  • Crystallinity : The hydroxyl group in Compound B promotes dense crystal packing via hydrogen bonds, a property exploitable in pharmaceutical formulation .

Biological Activity

The compound 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone is a member of the benzothiazine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H18BrNO3SC_{23}H_{18}BrNO_3S, with a molecular weight of approximately 468.37 g/mol. The compound features a benzothiazine core structure which is significant for its biological activities.

PropertyValue
Molecular FormulaC23H18BrNO3S
Molecular Weight468.37 g/mol
Purity≥95%

Synthesis

The synthesis of 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzothiazine Core : Cyclization of precursors under acidic or basic conditions.
  • Bromination : Introduction of the bromophenyl group using bromine or N-bromosuccinimide (NBS).
  • Acylation : Attaching the phenyl group via Friedel-Crafts acylation.

Biological Activity

Research has shown that benzothiazine derivatives exhibit various biological activities, including:

  • Antimicrobial Effects : Several studies indicate that benzothiazine compounds possess antimicrobial properties against a range of pathogens. This includes activity against Gram-positive and Gram-negative bacteria, as well as fungi .
  • Analgesic Activity : The compound has been evaluated for its analgesic properties through pharmacological tests such as the writhing test and hot plate test. Preliminary results suggest that it may have significant pain-relieving effects .
  • Anti-inflammatory Properties : Benzothiazine derivatives are also being investigated for their potential to inhibit inflammatory pathways. Molecular docking studies have predicted interactions with COX-2 enzymes, suggesting a mechanism for their anti-inflammatory effects .

Case Studies

  • Analgesic Testing :
    • In a study assessing various benzothiazine derivatives, it was found that compounds similar to 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone exhibited significant analgesic activity in animal models .
  • Toxicity Assessment :
    • Acute toxicity studies indicated low toxicity levels in mice, with no significant adverse effects observed during histopathological assessments of organ samples .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The presence of bromophenyl and phenyl groups enhances binding affinity to enzymes involved in pain and inflammation pathways.
  • Receptor Modulation : Potential modulation of pain receptors may contribute to its analgesic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.